[(2S)-1,1-diphenylbutan-2-yl]benzene
Description
[(2S)-1,1-Diphenylbutan-2-yl]benzene is a chiral organic compound featuring a benzene ring attached to a butan-2-yl backbone substituted with two phenyl groups at the 1-position. The stereochemistry at the second carbon (S-configuration) introduces asymmetry, influencing its physicochemical and biological properties. This compound is of interest in synthetic organic chemistry, particularly in stereoselective reactions and as a precursor for pharmaceuticals or ligands in catalysis.
Properties
CAS No. |
16462-64-9 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.418 |
IUPAC Name |
[(2S)-1,1-diphenylbutan-2-yl]benzene |
InChI |
InChI=1S/C22H22/c1-2-21(18-12-6-3-7-13-18)22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3/t21-/m1/s1 |
InChI Key |
XOQKVDSJNTUZHD-OAQYLSRUSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
(S)-1,1,2-Triphenylbutane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2S)-1,1-diphenylbutan-2-yl]benzene typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from bromobenzene and magnesium in anhydrous ether.
Addition to Carbonyl Compound: The Grignard reagent is then reacted with a suitable carbonyl compound, such as benzophenone, to form a tertiary alcohol.
Hydrogenation: The tertiary alcohol is subsequently hydrogenated to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Benzophenone derivatives.
Reduction: Simpler hydrocarbons like diphenylmethane.
Substitution: Halogenated or nitrated triphenylbutane derivatives.
Scientific Research Applications
[(2S)-1,1-diphenylbutan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-1,1-diphenylbutan-2-yl]benzene involves its interaction with molecular targets through its chiral center. This interaction can influence the compound’s binding affinity and specificity towards various biological receptors and enzymes. The pathways involved often include stereoselective binding and subsequent biochemical reactions.
Comparison with Similar Compounds
Stereoisomeric Counterpart: (2R)-1,1-Diphenylbutan-2-yl Benzene
The enantiomer (2R configuration) shares identical physical properties (e.g., melting point, solubility) but exhibits opposite optical rotation. Studies on chiral resolution methods, such as chiral chromatography or crystallization with enantiopure agents, highlight the importance of stereochemistry in separation processes .
2-Hydroxy-N-[(2S)-1-Hydroxy-3-Methyl-1,1-Diphenylbutan-2-yl]Benzamide
This compound (CAS No. 434-45-7) shares the (2S)-1,1-diphenylbutan-2-yl backbone but incorporates additional functional groups:
- A hydroxy group at C1 and a methyl group at C3, increasing polarity.
- A benzamide moiety , enabling hydrogen bonding and altering solubility (e.g., enhanced solubility in polar aprotic solvents like THF compared to the parent compound) .
[1,1-Diphenylpropan-2-yl]Benzene
However, the shorter chain may diminish thermal stability due to reduced van der Waals interactions.
Research Findings and Data Gaps
Physicochemical Properties
Limited experimental data exist for this compound. Predicted properties based on analogs include:
- Melting Point : Likely >100°C (due to rigid diphenyl groups).
- Solubility : Low in water; soluble in aromatic solvents (e.g., toluene).
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